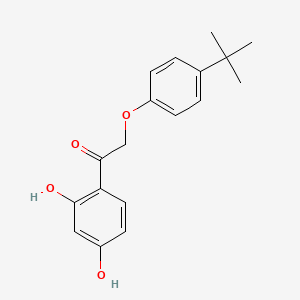

![molecular formula C21H21N5O2 B5565406 N-{1-[1-(3-甲氧基苯基)-1H-吡唑-4-基]乙基}-6-甲基咪唑并[1,2-a]吡啶-2-甲酰胺](/img/structure/B5565406.png)

N-{1-[1-(3-甲氧基苯基)-1H-吡唑-4-基]乙基}-6-甲基咪唑并[1,2-a]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide and similar compounds involves complex chemical processes. For instance, one method involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature, leading to various carboxylate derivatives through different reaction conditions (Mohamed, 2021). Another approach includes the synthesis from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, followed by a series of steps to achieve the target compound with specific yields (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various analytical techniques. X-ray powder diffraction data, for instance, provide insights into the crystalline structure, confirming the molecular geometry and absence of detectable impurities in compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester (Qing Wang et al., 2017).

Chemical Reactions and Properties

The chemical behavior of N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide can be inferred from studies on related compounds. For example, pyrazole derivatives undergo various reactions to form new compounds with potential biological activities, highlighting the versatile reactivity of this chemical class (Hassan et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including their stability and solubility, are crucial for their practical applications. Studies on similar molecules indicate thermal stability up to certain temperatures and detail their spectroscopic properties, aiding in the understanding of their physical behavior in different environments (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential as intermediates in synthesizing other chemical entities, define the applicability of N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide. The versatility in reactions, as demonstrated by the formation of novel pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives, showcases the compound's utility in further chemical explorations (Harb et al., 2005).

科学研究应用

合成和表征

N-{1-[1-(3-甲氧基苯基)-1H-吡唑-4-基]乙基}-6-甲基咪唑并[1,2-a]吡啶-2-甲酰胺参与各种杂环化合物的合成和表征。例如,它已被用于形成 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺,该甲酰胺进一步反应生成吡唑并[1,5-a]嘧啶衍生物。这些化合物使用 IR、MS、1H-NMR 和 13C-NMR 等分析和光谱数据进行表征 (Hassan, Hafez, & Osman, 2014)。

细胞毒活性

研究表明,该化合物的衍生物具有潜在的细胞毒活性。例如,一些合成的产物已被筛选出对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性 (Hassan, Hafez, & Osman, 2014)。此外,已研究了源自该化合物的吡唑并[1,5-a]嘧啶和相关的席夫碱对各种人类癌细胞系的细胞毒性,有助于了解癌症治疗中的构效关系 (Hassan, Hafez, Osman, & Ali, 2015)。

新型衍生物的合成

该化合物的各种新型衍生物已被合成并评估了不同的生物活性。例如,合成了一系列新型的吡唑并嘧啶衍生物,并筛选了它们的抗癌和抗 5-脂氧合酶剂活性 (Rahmouni et al., 2016)。这突出了该化合物在形成具有潜在治疗应用的衍生物方面的多功能性。

在结构分析中的应用

该化合物在结构分析和药物研究中的中间体合成中也很重要。例如,它已被用作抗凝剂阿哌沙班合成的重要中间体 (Wang, Suo, Zhang, Hou, & Li, 2017)。

杀菌活性

对该化合物的结构类似物(如吡唑并[1,5-a]嘧啶)的合成研究表明了潜在的杀菌活性。这些研究有助于开发新的全身性杀菌剂 (Huppatz, 1985)。

作用机制

Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have also exhibited potent to moderate activity against cancer cell lines such as MCF-7 and HeLa . The mechanism of action involves the inhibition of Phosphatidylinositol-3-kinases (PI3K), lipid kinases that catalyze phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to phosphorylation of Akt, a serine/threonine kinase .

属性

IUPAC Name |

N-[1-[1-(3-methoxyphenyl)pyrazol-4-yl]ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-14-7-8-20-24-19(13-25(20)11-14)21(27)23-15(2)16-10-22-26(12-16)17-5-4-6-18(9-17)28-3/h4-13,15H,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYRFZQOJSNSDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NC(C)C3=CN(N=C3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565336.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)

![ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5565372.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565384.png)

![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5565414.png)

![(1S*,5R*)-3-(3-chloro-4-methylbenzoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565421.png)

![4-(4-morpholinylmethyl)-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5565429.png)

![ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5565430.png)